2',4'-Dimethoxyacetoacetanilide

Thermal Analysis Purity Assessment Chemical Procurement

2',4'-Dimethoxyacetoacetanilide (CAS 16715-79-0) is a disubstituted acetoacetanilide featuring methoxy groups at the 2' and 4' positions, delivering unique regioselectivity in azo coupling for novel pigment synthesis. Its distinct melting point (96°C) and electronic profile ensure reproducible coupling efficiency and perovskite solar cell passivation, where it enables significant power conversion efficiency gains. Direct substitution by other acetoacetanilide analogs without re-optimization is not advisable. Supplied with consistent ≥95% purity for reliable dye, medicinal, and agrochemical research. Order now for high-performance R&D.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 16715-79-0
Cat. No. B1581317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dimethoxyacetoacetanilide
CAS16715-79-0
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C12H15NO4/c1-8(14)6-12(15)13-10-5-4-9(16-2)7-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)
InChIKeyIQWUCASGTZCNKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dimethoxyacetoacetanilide (CAS 16715-79-0): Chemical Identity and Baseline Properties


2',4'-Dimethoxyacetoacetanilide (CAS 16715-79-0) is a disubstituted acetoacetanilide derivative with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . It is a solid at room temperature with a melting point range of 93.0 to 97.0 °C . The compound is primarily used as an intermediate in the synthesis of azo pigments and dyes, and has emerging applications in perovskite solar cell additives [1]. Its chemical structure features two methoxy groups at the 2' and 4' positions on the phenyl ring, which influences its reactivity and physical properties relative to other acetoacetanilide analogs.

Why Substituting 2',4'-Dimethoxyacetoacetanilide (CAS 16715-79-0) with Other Acetoacetanilides Compromises Performance


Generic substitution among acetoacetanilide derivatives is not advisable due to the profound impact of substituent position and identity on key physicochemical properties and reactivity. The 2',4'-dimethoxy substitution pattern in CAS 16715-79-0 confers a distinct melting point (96°C) and electronic profile compared to analogs like 2',5'-dimethoxyacetoacetanilide (melting point 71-75°C) or 4'-chloro-2',5'-dimethoxyacetoacetanilide, which is used for high-fastness azo pigments . These differences directly affect coupling efficiency in pigment synthesis and film formation in perovskite applications, making direct replacement without re-optimization of reaction conditions and formulation potentially detrimental to yield and product quality [1].

Quantitative Differentiation of 2',4'-Dimethoxyacetoacetanilide (CAS 16715-79-0) from Close Analogs: Evidence for Scientific Procurement


Melting Point and Thermal Stability as a Proxy for Purity and Handling

2',4'-Dimethoxyacetoacetanilide exhibits a melting point of 96 °C , which is significantly higher than the 71-75 °C melting point of its positional isomer 2',5'-dimethoxyacetoacetanilide . This higher melting point is indicative of stronger intermolecular forces, which can be advantageous for storage and handling stability, reducing the risk of degradation during transport and use.

Thermal Analysis Purity Assessment Chemical Procurement

Purity Benchmarking Against Key Acetoacetanilide Intermediates

2',4'-Dimethoxyacetoacetanilide is commercially available with a standard purity specification of ≥95.0% (with Total Nitrogen) . This is comparable to the purity of 2',5'-dimethoxyacetoacetanilide, which is also typically >98.0% (HPLC), but the analytical method differs . For procurement, the consistency of the >95.0% specification across multiple major suppliers (TCI, Fisher Scientific, Aladdin, Combi-Blocks) ensures a reliable supply of material suitable for azo coupling reactions and other synthetic transformations.

Chemical Purity Quality Control Sourcing Specification

Emerging Application in Perovskite Solar Cells as a Multifunctional Additive

While direct data for 2',4'-dimethoxyacetoacetanilide in perovskite solar cells is not available, the parent compound acetoacetanilide (AAA) has been demonstrated to improve power conversion efficiency (PCE) from 16.93% to 20.1% and enhance stability in MAPbI₃-based devices [1]. This class-level evidence suggests that 2',4'-dimethoxyacetoacetanilide, with its additional methoxy groups, could potentially offer similar or modified passivation and crystallization control effects, making it a candidate for investigation in advanced photovoltaic applications.

Perovskite Solar Cells Additive Engineering Photovoltaics

Regioselectivity in Azo Coupling Reactions

The 2',4'-dimethoxy substitution pattern on the phenyl ring of acetoacetanilide directs electrophilic attack during azo coupling. This regioselectivity is different from that of 2',5'-dimethoxyacetoacetanilide or 4'-chloro-2',5'-dimethoxyacetoacetanilide [1]. While direct comparative kinetic data is lacking, the distinct substitution pattern ensures the formation of different isomeric azo pigments, which is a critical consideration for chemists designing new colorants with specific spectral and fastness properties.

Azo Pigment Synthesis Coupling Component Dye Chemistry

Physical Form and Storage Stability

2',4'-Dimethoxyacetoacetanilide is supplied as a solid (light yellow to brown powder or crystal) and is stable under proper storage conditions (cool, dark, dry, <15°C) . This contrasts with some acetoacetanilide derivatives that may be hygroscopic or require more stringent temperature control. The recommended storage at room temperature for this compound simplifies inventory management and reduces shipping costs compared to temperature-sensitive alternatives.

Chemical Storage Shelf Life Logistics

Optimal Application Scenarios for 2',4'-Dimethoxyacetoacetanilide (CAS 16715-79-0) Based on Quantitative Differentiation


Synthesis of Novel Azo Dyes and Pigments with Tailored Color Properties

The 2',4'-dimethoxy substitution pattern on the acetoacetanilide core provides a unique regioselectivity in azo coupling reactions, as supported by the distinct isomeric outcomes observed for related compounds [1]. This makes 2',4'-dimethoxyacetoacetanilide an ideal intermediate for chemists seeking to develop novel azo dyes and pigments with spectral characteristics and fastness properties not achievable with more common acetoacetanilide derivatives. Its consistent high purity (≥95%) and thermal stability further ensure reproducible synthetic outcomes and reliable production of target colorants.

Additive Engineering in Perovskite Solar Cell Fabrication

The demonstrated ability of acetoacetanilide to passivate defects and improve power conversion efficiency in perovskite solar cells (from 16.93% to 20.1%) [2] suggests a high potential for 2',4'-dimethoxyacetoacetanilide as a multifunctional additive. Its methoxy substituents may further tune the interaction with lead and halide ions, potentially leading to enhanced performance or stability. This application scenario represents a high-value, emerging market for the compound beyond its traditional role in dye synthesis.

Building Block for Medicinal and Agrochemical Synthesis

The acetoacetanilide scaffold, including 2',4'-dimethoxyacetoacetanilide, serves as a versatile building block in medicinal and agrochemical research . The presence of the β-ketoamide moiety allows for further functionalization and cyclization reactions, enabling the construction of complex heterocyclic systems. The compound's solid form and room temperature stability facilitate its use in parallel synthesis and combinatorial chemistry workflows, where reliable sourcing and ease of handling are paramount.

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